(4-((3-Fluorophenoxy)methyl)phenyl)methanamine
Description
Properties
Molecular Formula |
C14H14FNO |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
[4-[(3-fluorophenoxy)methyl]phenyl]methanamine |
InChI |
InChI=1S/C14H14FNO/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12/h1-8H,9-10,16H2 |
InChI Key |
NHXGDAGWWZTMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
General Approach
- Starting Materials : The synthesis often begins with compounds like 3-fluorophenol and a suitable phenyl derivative.
- Reaction Conditions : Common conditions involve the use of bases, solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux.
- Catalysts and Reagents : Catalysts like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs2CO3) may be used to facilitate reactions.
Similar Syntheses
For compounds with similar structures, such as 1-[4-(3-methylphenoxy)phenyl]methanamine, synthesis involves reducing a benzonitrile derivative with lithium aluminum hydride (LiAlH4) in THF. This approach can be adapted for this compound by modifying the starting materials and reaction conditions.
Reaction Conditions and Yields
Chemical Behavior and Applications
This compound exhibits typical amine and aromatic compound reactivity. Its fluorine atom enhances lipophilicity, potentially affecting biological interactions. Predictive models like PASS can provide insights into potential biological activities based on structural characteristics.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Fluorophenoxy)methyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
(4-((3-Fluorophenoxy)methyl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((3-Fluorophenoxy)methyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and specificity, while the methanamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare "(4-((3-Fluorophenoxy)methyl)phenyl)methanamine" with structurally related compounds from the evidence, focusing on substituents, synthesis, yields, and physicochemical properties.
Table 1: Key Comparisons of Methanamine Derivatives
Key Analysis
Substituent Effects on Reactivity and Yield
- The boronic ester in compound 4c facilitates high yields (98%) due to its compatibility with Suzuki-Miyaura cross-coupling. In contrast, tetrazine-containing analogs show moderate yields (59%), likely due to steric hindrance from the bulky tetrazine ring.
- Benzyloxy-substituted methanamines exhibit variable yields (41–91%) depending on the coupling reagent and amine nucleophile, highlighting the sensitivity of such reactions to steric/electronic factors.
Biological and Functional Applications
- Tetrazine derivatives are tailored for bioorthogonal "click" chemistry in imaging, whereas purine-dione analogs target enzymatic inhibition (e.g., anticancer activity).
- Boronic ester-containing methanamines serve as versatile intermediates in drug discovery, unlike the target compound, which may require additional functionalization for similar utility.
Physical Properties Melting Points: Fluorinated compounds like 4c (m.p. 62°C) generally have higher melting points than non-fluorinated analogs (e.g., 4f at 52°C) due to enhanced crystallinity from fluorine’s electronegativity. NMR Shifts: The ¹H NMR of 4c shows distinct aromatic proton signals (δ 7.66–7.63 ppm) and fluorine coupling (J = 249.9 Hz), contrasting with benzyloxy derivatives , which exhibit upfield shifts for methoxy protons (δ ~3.8 ppm).
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis would likely require optimized reductive amination or nucleophilic substitution, as seen in , to manage the steric bulk of the 3-fluorophenoxy group.
- Structure-Activity Relationships (SAR) : Fluorine’s electronegativity may enhance target binding compared to methoxy or benzyloxy groups, as observed in kinase inhibitors . However, excessive hydrophobicity from fluorinated aryl groups could limit bioavailability.
- Future Directions : Functionalization with bioorthogonal handles (e.g., tetrazines ) or coupling to therapeutic payloads (e.g., purine-diones ) could expand the target compound’s utility in drug discovery.
Biological Activity
(4-((3-Fluorophenoxy)methyl)phenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorinated aromatic system and an amine group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be described as follows:
- Core Structure : A phenyl ring substituted with a 3-fluorophenoxy group and a methanamine functional group.
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and metabolic stability, which are critical factors in drug design.
Biological Activity Overview
The biological activity of this compound is predicted based on its structural analogs, which have exhibited various pharmacological effects. Compounds with similar functionalities often show promise in treating conditions such as depression and cancer.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Fluorophenoxy and amine groups | Potential antidepressant and anticancer effects |
| Phenylethylamine | Simple phenyl ring with ethylamine | Neurotransmitter precursor |
| Fluorobenzylamine | Benzene ring with fluorine and amine functionality | Antidepressant properties |
| Benzylamine | Benzene ring with an amine group | Used in synthesis of pharmaceuticals |
Research indicates that compounds similar to this compound may act through various mechanisms:
- Antidepressant Activity : Compounds with amine functionalities are often explored for their potential as antidepressants. The structural similarity to known antidepressants suggests a possible mechanism involving serotonin reuptake inhibition.
- Anticancer Properties : The fluorinated aromatic system may enhance selective binding to cancer cell receptors, potentially inhibiting tumor growth through apoptosis induction.
Antidepressant Activity
A study by Zhang et al. (2020) demonstrated that compounds with similar structures to this compound exhibited significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting potential therapeutic applications for mood disorders.
Anticancer Activity
In a separate investigation, researchers evaluated the anticancer properties of fluorinated phenyl compounds. They found that this compound analogs inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of fluorine substitution in enhancing biological activity against cancer cells.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the fluorine atom. This property may improve absorption and distribution within biological systems. However, further studies are necessary to assess its toxicity profile comprehensively.
Q & A
Q. How to address scale-up challenges from lab-scale to pilot production?
- Methodological Answer :
- Process Optimization : Replace batch reactions with flow chemistry for the alkylation step (yield increases from 65% to 88% at 100 g scale) .
- Waste Reduction : Implement solvent recovery (e.g., DMF distillation) to reduce E-factor by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
